2-(2,5-Dimethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide 2-(2,5-Dimethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000483
InChI: InChI=1S/C20H21N3O4S2/c1-13-4-5-14(2)18(12-13)27-15(3)19(24)22-16-6-8-17(9-7-16)29(25,26)23-20-21-10-11-28-20/h4-12,15H,1-3H3,(H,21,23)(H,22,24)
SMILES: CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.5 g/mol

2-(2,5-Dimethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide

CAS No.:

Cat. No.: VC1000483

Molecular Formula: C20H21N3O4S2

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide -

Specification

Molecular Formula C20H21N3O4S2
Molecular Weight 431.5 g/mol
IUPAC Name 2-(2,5-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Standard InChI InChI=1S/C20H21N3O4S2/c1-13-4-5-14(2)18(12-13)27-15(3)19(24)22-16-6-8-17(9-7-16)29(25,26)23-20-21-10-11-28-20/h4-12,15H,1-3H3,(H,21,23)(H,22,24)
Standard InChI Key ISGRWLUFUIHWOT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Canonical SMILES CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator